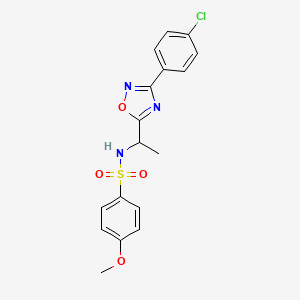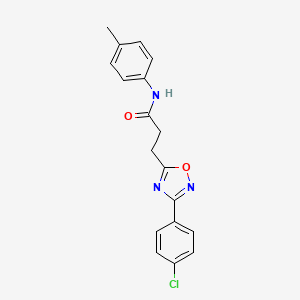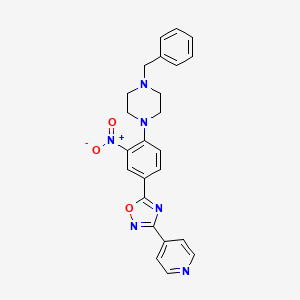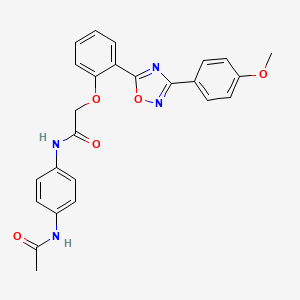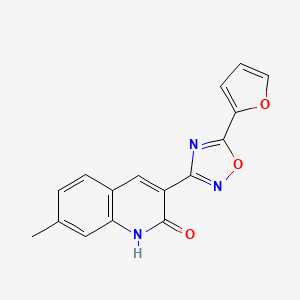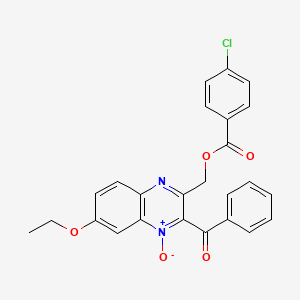
2-benzoyl-3-(((4-chlorobenzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-benzoyl-3-(((4-chlorobenzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide is a quinoxaline derivative that has been studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in several studies. In
Mécanisme D'action
The mechanism of action of 2-benzoyl-3-(((4-chlorobenzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide is not fully understood. However, it has been shown to inhibit the growth of bacteria and fungi by disrupting their cell walls. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the growth of several bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Additionally, this compound has been shown to have anti-inflammatory properties, and has been investigated for its potential use in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-benzoyl-3-(((4-chlorobenzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide in lab experiments include its antibacterial and antifungal properties, as well as its anti-inflammatory properties. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, the limitations of using this compound include its potential toxicity and the need for further investigation into its mechanism of action.
Orientations Futures
There are several future directions for research on 2-benzoyl-3-(((4-chlorobenzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide. One potential direction is to investigate its potential use in the treatment of infectious diseases, particularly those caused by antibiotic-resistant strains of bacteria. Another potential direction is to investigate its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, further investigation into its mechanism of action may provide insight into its potential therapeutic uses.
Méthodes De Synthèse
The synthesis of 2-benzoyl-3-(((4-chlorobenzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide involves several steps. The first step is the reaction of 2,3-dichloroquinoxaline with sodium methoxide to form the sodium salt of 2,3-dichloroquinoxaline. This is followed by the reaction of the sodium salt with ethyl 4-chlorobenzoylacetate to form ethyl 2,3-dichloroquinoxaline-7-carboxylate. The next step involves the reaction of this compound with benzoyl chloride to form 2-benzoyl-3,7-dichloroquinoxaline. Finally, the compound is treated with sodium methoxide and ethyl alcohol to form this compound.
Applications De Recherche Scientifique
2-benzoyl-3-(((4-chlorobenzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide has been studied for its potential use in scientific research. This compound has been shown to have antibacterial and antifungal properties, and has been investigated for its potential use in the treatment of infectious diseases. Additionally, this compound has been shown to have anti-inflammatory properties, and has been studied for its potential use in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
(3-benzoyl-6-ethoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN2O5/c1-2-32-19-12-13-20-22(14-19)28(31)23(24(29)16-6-4-3-5-7-16)21(27-20)15-33-25(30)17-8-10-18(26)11-9-17/h3-14H,2,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEXFPJKZQBRGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(C(=[N+]2[O-])C(=O)C3=CC=CC=C3)COC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

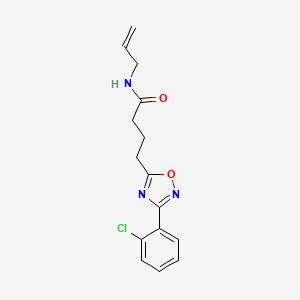

![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7703533.png)


